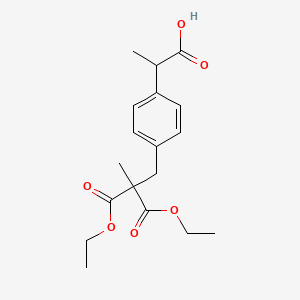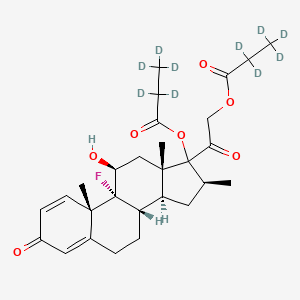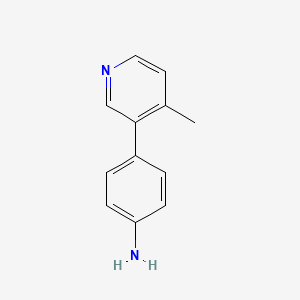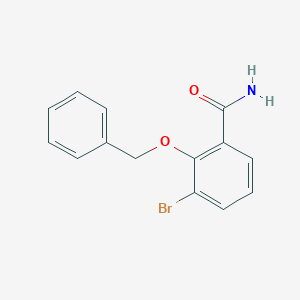
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate is an organophosphate compound commonly used as a plasticizer and flame retardant
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate typically involves the esterification of phosphoric acid with 2-ethylhexanol and 2-(2-hydroxyethyl)-hexanol. The reaction is usually carried out under acidic conditions, with sulfuric acid or another strong acid acting as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of continuous flow reactors also enhances the efficiency of the production process, reducing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the exchange of ester groups.
Major Products
The major products formed from these reactions include various phosphoric acid esters, phosphites, and phosphines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate has a wide range of scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a flame retardant in various materials.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Widely used in the manufacturing of consumer products, including plastics, textiles, and electronics, to improve their durability and safety.
Wirkmechanismus
The mechanism of action of Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can bind to specific proteins, affecting their function and signaling pathways. These interactions can lead to various biological effects, including endocrine disruption and changes in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-(2-Ethylhexyl) Phthalate (DEHP): Another widely used plasticizer with similar applications but different chemical structure.
Bis(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer used as a safer alternative to DEHP.
Triphenyl Phosphate (TPP): A flame retardant with similar properties but different chemical composition.
Uniqueness
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate is unique due to its specific combination of ester groups, which confer distinct physical and chemical properties. Its ability to act as both a plasticizer and flame retardant makes it a versatile compound in various industrial applications. Additionally, its potential biological effects, such as endocrine disruption, distinguish it from other similar compounds, highlighting the need for further research into its safety and environmental impact.
Eigenschaften
Molekularformel |
C24H51O5P |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
bis(2-ethylhexyl) 2-(2-hydroxyethyl)hexyl phosphate |
InChI |
InChI=1S/C24H51O5P/c1-6-11-14-22(9-4)19-27-30(26,28-20-23(10-5)15-12-7-2)29-21-24(17-18-25)16-13-8-3/h22-25H,6-21H2,1-5H3 |
InChI-Schlüssel |
DYQZQWVYIMCLME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)





![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)




